(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
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Overview
Description
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including acetoxymethyl, benzyloxycarbonyl, and bis(benzyloxy)phosphaneyl, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydro-2H-pyran ring: This can be achieved through cyclization reactions involving suitable diols and aldehydes under acidic conditions.
Introduction of the acetoxymethyl group: This step often involves the use of acetic anhydride and a base such as pyridine.
Attachment of the benzyloxycarbonyl group: This is typically done using benzyl chloroformate in the presence of a base like triethylamine.
Incorporation of the bis(benzyloxy)phosphaneyl group: This step may involve the use of bis(benzyloxy)phosphine and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl or benzyloxycarbonyl groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or amides.
Scientific Research Applications
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: can be compared with similar compounds such as:
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(((benzyloxy)carbonyl)amino)-tetrahydro-2H-pyran-3,4-diyl Diacetate: Lacks the bis(benzyloxy)phosphaneyl group.
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-tetrahydro-2H-pyran-3,4-diyl Diacetate: Lacks the bis(benzyloxy)phosphaneyl group.
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-amino-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: Lacks the benzyloxycarbonyl group.
These comparisons highlight the unique structural features and potential reactivity of This compound .
Properties
Molecular Formula |
C34H38NO12P |
---|---|
Molecular Weight |
683.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-bis(phenylmethoxy)phosphanyloxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H38NO12P/c1-23(36)40-22-29-31(44-24(2)37)32(45-25(3)38)30(35-34(39)41-19-26-13-7-4-8-14-26)33(46-29)47-48(42-20-27-15-9-5-10-16-27)43-21-28-17-11-6-12-18-28/h4-18,29-33H,19-22H2,1-3H3,(H,35,39)/t29-,30-,31-,32-,33+/m1/s1 |
InChI Key |
FKDZDLAQCPTKCX-UPYFENACSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OP(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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